molecular formula C8H6BrNO B13557403 6-Bromo-3-methylbenzo[c]isoxazole

6-Bromo-3-methylbenzo[c]isoxazole

Katalognummer: B13557403
Molekulargewicht: 212.04 g/mol
InChI-Schlüssel: OBTQBBXYPLLOHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-methylbenzo[c]isoxazole is a halogenated heterocyclic compound with the molecular formula C8H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylbenzo[c]isoxazole typically involves the bromination of 3-methylbenzo[c]isoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-methylbenzo[c]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-methylbenzo[c]isoxazol-6-amine.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-methylbenzo[c]isoxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methylbenzo[c]isoxazole is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    3-Methylbenzo[c]isoxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-3-methylbenzo[c]isoxazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    5-Methylisoxazole: A simpler isoxazole derivative with different chemical properties and applications.

Uniqueness: 6-Bromo-3-methylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H6BrNO

Molekulargewicht

212.04 g/mol

IUPAC-Name

6-bromo-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3

InChI-Schlüssel

OBTQBBXYPLLOHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC(=CC2=NO1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.